4-氯-7-氟喹唑啉-2-羧酸乙酯

描述

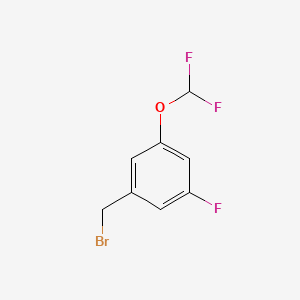

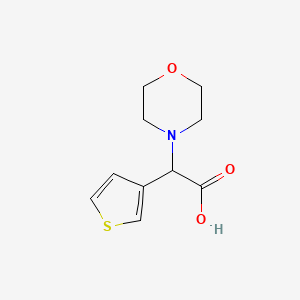

Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate is a chemical compound with the empirical formula C11H8ClFN2O2 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate can be represented by the SMILES stringO=C(OCC)C1=NC2=CC(F)=CC=C2C(Cl)=N1 . This indicates that the molecule contains a quinazoline core with chlorine and fluorine substituents, and an ethyl ester group. Physical And Chemical Properties Analysis

The molecular weight of Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate is 254.64 g/mol . It appears as a solid . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.科学研究应用

药物研究

4-氯-7-氟喹唑啉-2-羧酸乙酯在药物研究的早期阶段被使用。它作为合成各种喹唑啉衍生物的构建块,这些衍生物因其潜在的治疗效果而被研究。 喹唑啉化合物因其抗肿瘤、抗病毒和抗菌特性而被研究 .

有机合成

在有机化学中,该化合物是合成复杂分子的宝贵中间体。 它的反应位点使其成为将氟和氯原子引入其他化学结构的多功能前体,这可以显着改变所得化合物的生物活性 .

材料科学

该化合物的独特性质在材料科学中引起人们的兴趣,特别是在开发具有特定光学或电子特性的新型材料方面。 将其掺入聚合物或涂层中可能会导致具有增强耐久性或专门功能的材料 .

生物化学研究

生物化学研究人员利用 4-氯-7-氟喹唑啉-2-羧酸乙酯来研究酶相互作用和抑制。 该化合物的结构使其能够与某些酶结合,从而提供有关酶功能的见解,并帮助设计酶抑制剂 .

抗菌研究

4-氯-7-氟喹唑啉-2-羧酸乙酯的衍生物在抗菌研究中显示出希望。 该化合物的骨架被修饰以创建新的分子,这些分子针对各种细菌和真菌菌株进行测试以评估其作为抗菌剂的功效 .

工业应用

虽然主要用于研究环境,但 4-氯-7-氟喹唑啉-2-羧酸乙酯也可能在工业过程中找到应用。 其化学性质可用于合成制造中使用的化合物或化学反应中的催化剂 .

作用机制

Target of Action

The primary targets of Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate are currently unknown. This compound is part of a collection of unique chemicals provided to early discovery researchers

Mode of Action

The exact mode of action of Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate The interaction of this compound with its potential targets and the resulting changes at the molecular level are subjects of ongoing research .

Biochemical Pathways

The biochemical pathways affected by Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate As the targets and mode of action are identified, the downstream effects on biochemical pathways will become clearer .

实验室实验的优点和局限性

Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate has several advantages for use in laboratory experiments. It is a simple and cost-effective reagent that can be easily scaled up for large-scale production. Additionally, it has been found to be an effective inhibitor of histone deacetylase and a catalyst for the synthesis of various organic compounds. However, Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate also has some limitations. It is a relatively unstable compound, and its reactivity can vary depending on the reaction conditions. Additionally, Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate is a hazardous compound, and should be handled with care in the laboratory.

未来方向

The potential applications of Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate in various scientific research fields are still being explored. It has been found to be an effective inhibitor of histone deacetylase, and further research could be conducted to explore its potential use in the regulation of gene expression. Additionally, Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate could be explored as a catalyst for the synthesis of various pharmaceuticals and agrochemicals. Finally, further research could be conducted to explore the potential of Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate as a reagent for the synthesis of various organic compounds.

属性

IUPAC Name |

ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2O2/c1-2-17-11(16)10-14-8-5-6(13)3-4-7(8)9(12)15-10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGMUJVHGFYKJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=CC(=C2)F)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671244 | |

| Record name | Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189106-02-2 | |

| Record name | Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine](/img/structure/B1452690.png)

![1'-Methylspiro[chroman-2,4'-piperidin]-4-amine hydrochloride](/img/structure/B1452694.png)

![3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1452695.png)

![3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1452701.png)

![4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine](/img/structure/B1452703.png)

![2-[4-(Cyclohexylamino)phenyl]acetonitrile](/img/structure/B1452705.png)